molecular formula C14H21Cl2F3N2O B602605 Mapenterol hydrochloride CAS No. 1325559-18-9

Mapenterol hydrochloride

Cat. No.: B602605
CAS No.: 1325559-18-9
M. Wt: 361.2 g/mol
InChI Key: LWJSGOMCMMDPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Mapenterol hydrochloride primarily targets the β2-adrenoceptors . These receptors are part of the adrenergic receptor family and play a crucial role in the sympathetic nervous system. They are predominantly found in the lungs, vascular smooth muscle, and skeletal muscle, where they mediate relaxation and dilation in response to the neurotransmitter adrenaline.

Mode of Action

As an agonist of β2-adrenoceptors, this compound binds to these receptors and activates them . This activation triggers a cascade of intracellular events, including the production of cyclic adenosine monophosphate (cAMP), which further activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the relaxation of smooth muscles in the airways and vasodilation.

Result of Action

The primary molecular effect of this compound is the activation of β2-adrenoceptors, leading to an increase in cAMP levels and subsequent muscle relaxation . On a cellular level, this results in bronchodilation, making it easier for air to flow in and out of the lungs. This can alleviate symptoms in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Safety and Hazards

Mapenterol hydrochloride should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray and wash skin thoroughly after handling . Use only outdoors or in a well-ventilated area and wear protective gloves/eye protection/face protection . In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be produced .

Relevant Papers One paper titled “Study on the interactions of mapenterol with serum albumins using multi-spectroscopy and molecular docking” investigates the interactions of this compound with bovine serum albumin (BSA) and human serum albumin (HSA) using various spectroscopy and molecular docking techniques . The study found that this compound has a strong ability to quench the intrinsic fluorescence of BSA and HSA through static quenching procedures .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Mapenterol hydrochloride can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the reaction of 4-amino-3-chloro-5-trifluoromethylbenzene with 1,1-dimethylpropylamine in the presence of a suitable solvent . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Mapenterol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts such as palladium or platinum . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Properties

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJSGOMCMMDPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538091
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54238-51-6, 1325559-18-9
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mapenterol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1325559-18-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.